molecular formula C17H21NO3S B6372786 5-(3-t-Butylsulfamoylphenyl)-2-methylphenol, 95% CAS No. 1262003-48-4

5-(3-t-Butylsulfamoylphenyl)-2-methylphenol, 95%

Cat. No. B6372786
CAS RN: 1262003-48-4
M. Wt: 319.4 g/mol
InChI Key: IPRGAORAMBWORF-UHFFFAOYSA-N
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Description

5-(3-t-Butylsulfamoylphenyl)-2-methylphenol, 95% (5-(3-t-Butylsulfamoylphenyl)-2-methylphenol, 95%) is a synthetic compound belonging to the phenol family. It is a white crystalline solid with a melting point of 179-181°C and a boiling point of 270°C. The compound is soluble in water and alcohol, and slightly soluble in ether. It is used in a variety of applications, including as a preservative, an antioxidant, and an antimicrobial agent.

Scientific Research Applications

5-(3-t-Butylsulfamoylphenyl)-2-methylphenol, 95% has been studied for its potential applications in scientific research. It has been found to be an effective antioxidant and antimicrobial agent, and has been used in the preservation of a variety of food and beverage products. Additionally, it has been used in the synthesis of various pharmaceuticals, and as an intermediate in the production of other compounds.

Mechanism of Action

5-(3-t-Butylsulfamoylphenyl)-2-methylphenol, 95% functions as an antioxidant by scavenging free radicals and preventing them from damaging cellular components. It also functions as an antimicrobial agent by disrupting the cell membrane of bacteria and preventing them from reproducing.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-2-methylphenol, 95% has been found to be non-toxic and non-irritating when used in the concentrations typically found in food and beverage products. It has been found to have no significant effect on the biochemical or physiological processes of humans and other mammals.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-t-Butylsulfamoylphenyl)-2-methylphenol, 95% in laboratory experiments include its low cost, its stability, and its low toxicity. The limitations of using this compound in laboratory experiments include its low solubility in certain solvents, and its limited availability.

Future Directions

Future research should focus on exploring the potential applications of 5-(3-t-Butylsulfamoylphenyl)-2-methylphenol, 95% in new areas, such as in the development of new pharmaceuticals and other compounds. Additionally, research should focus on further elucidating the biochemical and physiological effects of this compound, as well as its potential toxicity at higher concentrations. Finally, research should focus on exploring new methods of synthesizing this compound, in order to make it more widely available.

Synthesis Methods

5-(3-t-Butylsulfamoylphenyl)-2-methylphenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of 2-methylphenol with sulfuric acid to form an intermediate product. This intermediate product is then reacted with t-butylsulfamoyl chloride in the presence of anhydrous sodium carbonate, yielding 5-(3-t-Butylsulfamoylphenyl)-2-methylphenol, 95%.

properties

IUPAC Name

N-tert-butyl-3-(3-hydroxy-4-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-8-9-14(11-16(12)19)13-6-5-7-15(10-13)22(20,21)18-17(2,3)4/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRGAORAMBWORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144870
Record name [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262003-48-4
Record name [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262003-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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